Benvitimod
Overview
Description
Benvitimod, also known as Tapinarof, is an aryl hydrocarbon receptor immunomodulator . It is a metabolite, similar to resveratrol, produced by bacterial symbionts of entomopathogenic nematodes . It is efficacious and tolerable for use in patients with mild to severe psoriasis .
Synthesis Analysis
Benvitimod is synthesized from 3,5-dihydroxy-4-isopropylbenzoic acid as a raw material. The process involves sequential methylation, reduction, oxidation, condensation, decarboxylation, and demethylation to finally synthesize cis-benvitimod .
Molecular Structure Analysis
The molecular formula of Benvitimod is C17H18O2 . It is a small molecule with a molecular weight of 254.32 g/mol .
Chemical Reactions Analysis
Benvitimod is a product of an alternative ketosynthase-directed stilbenoid biosynthesis pathway . It is derived from the condensation of two β-ketoacyl thioesters .
Physical And Chemical Properties Analysis
Benvitimod is a white to very dark grey powder . It is soluble in DMSO at 2 mg/mL . It should be stored at -20°C .
Scientific Research Applications
1. Treatment of Psoriasis
- Benvitimod has shown promise as a treatment for psoriasis. Studies reveal that it improves plaque psoriasis effectively. This non-steroidal small molecule exerts its effects by targeting key regulators of psoriasis, such as pro-inflammatory markers and skin barrier proteins. Clinical trials have demonstrated its efficacy in both mild and severe cases of plaque psoriasis, suggesting its potential as a nonsteroidal topical option for psoriatic patients (Lu, Kelly, & Feldman, 2021).
- Another study reported that 50.4% of patients treated with benvitimod achieved a significant reduction in the Psoriasis Area and Severity Index (PASI 75), highlighting its effectiveness in treating mild-to-moderate plaque psoriasis (Cai et al., 2020).
2. Potential in Treating Inflammatory Bowel Disease
- Benvitimod was studied for its therapeutic efficacy in a rat model of inflammatory bowel disease (IBD). The study found that benvitimod could ameliorate symptoms in this model, suggesting its potential application in treating IBD. It showed effects similar to mesalazine, a commonly used medication for IBD (Welera, Han, Vidmi, & Zhao, 2017).
3. Efficacy in Allergic Contact Dermatitis
- Benvitimod's efficacy was also evaluated in a mouse model ofallergic contact dermatitis (ACD). The results indicated that while benvitimod did not show a significant therapeutic effect on acute ACD, it markedly decreased the swelling and inflammatory infiltration in chronic ACD models. This suggests its potential as a treatment for chronic ACD without apparent local adverse effects (Zhao, Sun, Ma, Huang, & Zhang, 2014).
4. Application in Vulvar Psoriasis
- A case report highlighted the successful treatment of vulvar psoriasis (VP) in a 9-year-old girl using benvitimod cream. The patient, who had an unsatisfactory response to traditional treatments, showed remarkable improvement with benvitimod. This case suggests the potential of benvitimod in treating VP, especially in children and adolescents, or sensitive skin areas (Dong, Li, Chen, Zhang, Liang, & Zhang, 2022).
5. Analytical Characterization and Determination
- A study developed a new method using ultra-high performance liquid chromatography-tandem high-resolution mass spectrometry, combined with nuclear magnetic resonance spectroscopy, for identifying the structure and determining the presence of benvitimod in cosmetics. This research provides a basis for qualitative identification of structurally unknown compounds in cosmetics and highlights benvitimod's role beyond medical applications (Wang, Wang, Wu, & Lu, 2022).
Safety And Hazards
properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJNXNHJRQYJO-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045262 | |
Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tapinarof is a therapeutic aryl hydrocarbon receptor-modulating agent (TAMA) that binds to and activates the aryl hydrocarbon receptor (AhR). AhR is a ligand-dependent transcription factor that regulates gene expression in a variety of cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes. Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding. The AhR-ligand/ARNT complex can then bind to the specific DNA recognition sites to transcribe AhR-responsive genes. Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties. Dysregulation of AhR is one of the hallmarks of psoriasis, as psoriasis patients have a higher serum concentration of AhR compared to healthy individuals. Treatment of AhR ligands in vitro also results in a gene expression profile that is implicated in the pathogenesis of psoriasis. For instance, AhR activation causes the expansion and differentiation of Th17 and Th22, two major T cells responsible for releasing inflammatory cytokines IL-17 and IL-22.. Additionally, AhR activation also recruits persistent skin resident memory T cells, thus contributing to the chronicity of psoriasis. However, the specific binding of tapinarof to AhR modulates a unique set of genes that are dysregulated in psoriasis, distinctive from other AhR ligands. Further, tapinarof also induces barrier protein expression, such as filaggrin, hornerin, and involucrin, to restore the skin barrier and epidermal function and decrease oxidative stress. It is currently unknown why AhR ligands like tapinarof can reduce psoriatic inflammations in one setting but upregulate inflammatory genes in another setting. It is possible that the anti-inflammatory effect of tapinarof as an AhR agonist might be due to Nrf2. Although Nrf2 is a known downstream effector of AhR, not all AhR agonists activate this pathway. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin, an AhR agonist, does not show any antioxidant activity after AhR activation. Therefore, it is hypothesized that the dual AhR/Nrf2 action of tapinarof is essential to the effect of tapinarof in treating psoriasis. | |
Record name | Tapinarof | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
3,5-Dihydroxy-4-isopropylstilbene | |
CAS RN |
79338-84-4 | |
Record name | 2-(1-Methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79338-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tapinarof [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tapinarof | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAPINAROF | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HW7D0V04 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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